N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine
Description
N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine is a synthetic purine derivative featuring a benzothiazole moiety linked to a 3-methoxyphenyl ring at the purine’s 9H-position. The compound combines two pharmacologically significant scaffolds:
- Purine core: Found in nucleotides and ATP analogs, purines are pivotal in cellular signaling and kinase inhibition.
- Benzothiazole: A sulfur-nitrogen heterocycle known for antitumor, antimicrobial, and kinase-inhibitory properties.
While direct synthesis data for this compound are absent in the evidence, analogous purine-benzothiazole conjugates (e.g., N2-6-benzothiazolyl-N6-tert-butyl-9H-purin-2,6-diamine) are synthesized via palladium-catalyzed cross-coupling between chloropurines and aminobenzothiazoles .
Properties
CAS No. |
920519-76-2 |
|---|---|
Molecular Formula |
C19H14N6OS |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-methoxyphenyl]-7H-purin-6-amine |
InChI |
InChI=1S/C19H14N6OS/c1-26-14-8-11(24-18-16-17(21-9-20-16)22-10-23-18)6-7-12(14)19-25-13-4-2-3-5-15(13)27-19/h2-10H,1H3,(H2,20,21,22,23,24) |
InChI Key |
DPBAOWACXDVJKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=NC=NC3=C2NC=N3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common approach includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. This intermediate is then coupled with a purine derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, thereby influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Heterocyclic Substituents :
- Benzothiazole’s sulfur atom may enhance hydrophobic interactions, while quinazoline’s nitrogen-rich structure facilitates hydrogen bonding.
- Quinazoline derivatives show reported anticancer activity, suggesting the target compound’s benzothiazole could confer similar efficacy with improved selectivity.
Substituent Effects :
- Positional differences influence electronic effects: the 3-methoxy group may direct electrophilic substitution, whereas 4-methoxyquinazoline enhances π-stacking. Chloro vs. Amino (purine C6):
- The amino group in the target compound may favor hydrogen-bond donor interactions.
Synthetic Complexity :
- The target compound’s synthesis likely mirrors N2-6-benzothiazolyl-N6-tert-butyl-9H-purin-2,6-diamine , requiring Pd(OAc)₂/BINAP catalysis and Cs₂CO₃ as a base . In contrast, quinazoline derivatives involve cyclization of carbonitriles , and chloro-purines utilize SNAr reactions .
Physicochemical Properties :
- LogP : The benzothiazole and 3-methoxy groups may elevate logP (lipophilicity) compared to polar quinazoline derivatives, impacting bioavailability.
- Solubility : Methoxy groups generally improve aqueous solubility, but benzothiazole’s hydrophobicity could counterbalance this.
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a purine structure, which is significant for its biological interactions. The presence of both the purine and benzothiazole structures contributes to its unique chemical behavior and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Studies suggest it may reduce inflammation markers.
- Antimicrobial Activity : It has demonstrated effectiveness against various microbial strains.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cancer cell growth in vitro | |
| Anti-inflammatory | Reduces levels of inflammatory cytokines | |
| Antimicrobial | Effective against gram-positive and gram-negative bacteria |
The mechanisms underlying the biological activities of this compound involve interactions with various molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit specific kinases involved in tumor growth. Additionally, its anti-inflammatory effects could be linked to the modulation of signaling pathways associated with cytokine production.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound. Notable findings include:
- Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activity using in vitro assays. The compound exhibited promising results against specific cancer cell lines, indicating its potential as an anticancer agent.
- Molecular Docking Studies : Computational studies have been performed to elucidate the binding interactions between the compound and target proteins. These studies provide insights into how structural features contribute to its biological activity.
- Comparative Analysis : Research comparing this compound to structurally similar compounds has highlighted its unique dual structural features, which enhance its versatility in medicinal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
